Cbz-4-biphenyl-L-ala

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

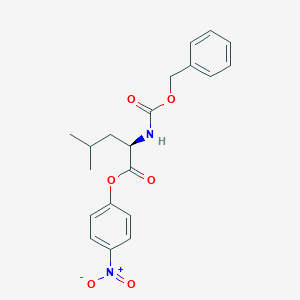

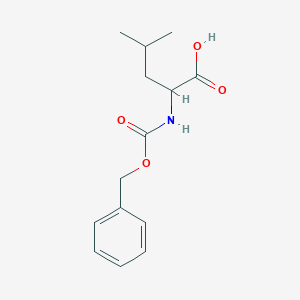

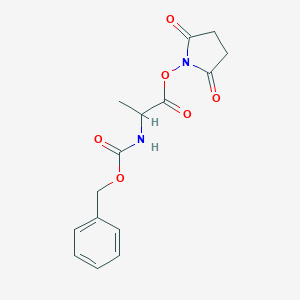

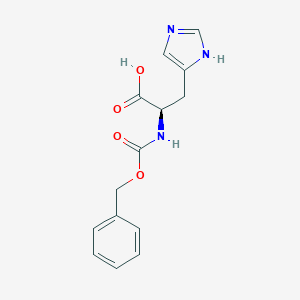

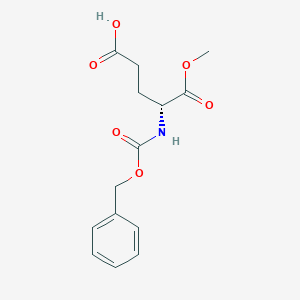

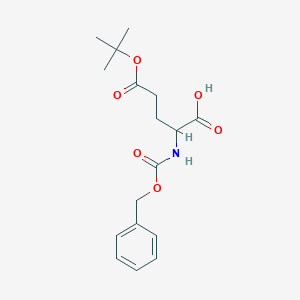

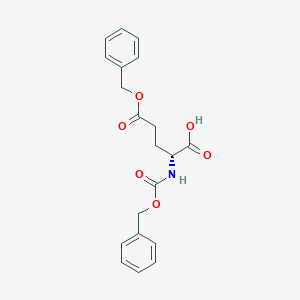

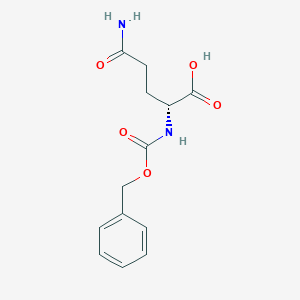

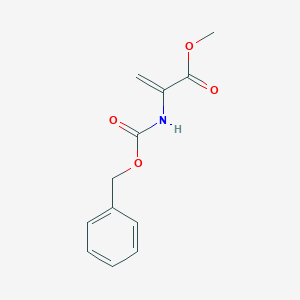

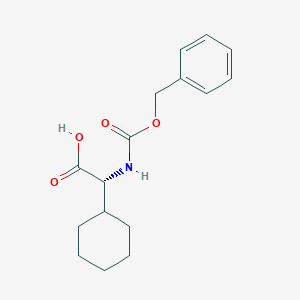

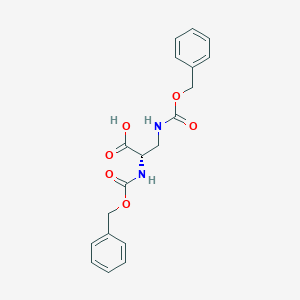

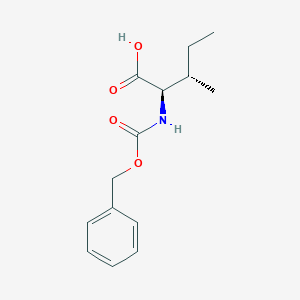

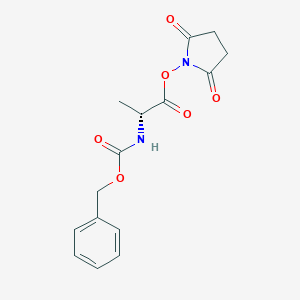

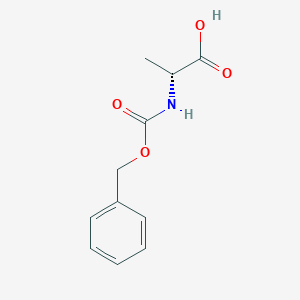

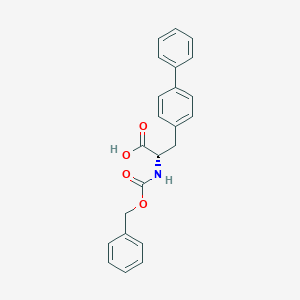

Cbz-4-biphenyl-L-ala is a chemical compound with the molecular formula C23H21NO4 . It has an average mass of 375.417 Da and a monoisotopic mass of 375.147064 Da .

Molecular Structure Analysis

The molecular structure of Cbz-4-biphenyl-L-ala consists of 23 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structural configuration can be determined using various spectroscopic techniques .Applications De Recherche Scientifique

Supramolecular Applications in Drug Delivery

Research on Cbz-4-biphenyl-L-ala has explored its applications in the development of self-assembled peptide-based hydrogels. These hydrogels, formed from Cbz-protected dehydrodipeptides, including variants with the Cbz-4-biphenyl-L-ala structure, have shown potential as minimalist yet effective nanocarriers for drug delivery. The study by Veloso et al. (2021) highlighted the synthesis of a focused library of these hydrogels and their evaluation as drug carriers, particularly for curcumin and doxorubicin. The hydrogels demonstrated promising drug release profiles and biocompatibility, making them viable for biomedical applications (Veloso et al., 2021).

Enzymatic Inhibition Studies

Cbz-4-biphenyl-L-ala has been part of studies focusing on enzyme inhibition, providing insights into the interaction between specific peptide structures and enzymes. For example, Yamauchi et al. (1985) discussed the competitive inhibition of carboxypeptidase A by phosphonodipeptides containing Cbz-4-biphenyl-L-ala, emphasizing the potential of these compounds as transition state analog inhibitors. The findings suggest that the structure of Cbz-4-biphenyl-L-ala could be crucial in understanding enzyme-substrate interactions and developing enzyme inhibitors (Yamauchi, Ohtsuki, & Kinoshita, 1985).

Catalytic and Biophysical Properties

Further studies have delved into the biophysical properties of compounds related to Cbz-4-biphenyl-L-ala, investigating their catalytic roles and interactions with other molecules. Research by Bartlett and Marlowe (1983) on phosphonamidates as inhibitors of thermolysin, which included analogs of Cbz-4-biphenyl-L-ala, contributed valuable information on the kinetics and mechanisms of enzyme inhibition. These studies provide a foundation for understanding how modifications in peptide structures can influence their biophysical and catalytic properties (Bartlett & Marlowe, 1983).

Molecular Recognition and Sensing

In addition to therapeutic applications, derivatives of Cbz-4-biphenyl-L-ala have been explored in the context of molecular recognition and sensing. Erdemir and Kocyigit (2018) developed a fluorescent sensor incorporating a structure related to Cbz-4-biphenyl-L-ala for the selective detection of Zn2+ and Al3+ ions. This sensor demonstrated high selectivity and sensitivity, showcasing the potential of Cbz-4-biphenyl-L-ala derivatives in the development of new materials for environmental monitoring and analytical chemistry (Erdemir & Kocyigit, 2018).

Safety and Hazards

When handling Cbz-4-biphenyl-L-ala, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBVIHXEMIHEQ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-4-biphenyl-L-ala | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.